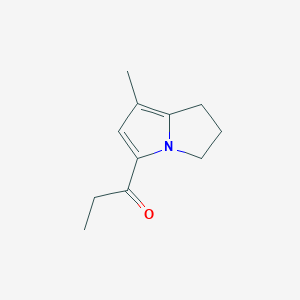
1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one is an organic compound belonging to the class of pyrrolizines. Pyrrolizines are bicyclic structures containing a pyrrole ring fused to a pyrrolidine ring. This compound is characterized by the presence of a methyl group at the 7th position and a propanone group at the 1st position of the pyrrolizine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one typically involves the cycloaddition reactions of azomethine ylides with dialkyl acetylenedicarboxylates. Azomethine ylides are prepared in situ from proline and ninhydrin. The reaction is carried out in alcohols, leading to the formation of the desired pyrrolizine derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolizine derivatives.
Aplicaciones Científicas De Investigación
1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies on its molecular targets and pathways are still ongoing .
Comparación Con Compuestos Similares
2,3-Dihydro-7-methyl-5-propanoyl-1H-pyrrolizine: Similar structure with a propanoyl group at the 5th position.
1-(2,3-Dihydro-1H-pyrrolizin-5-yl)-2-propen-1-one: Contains an acryloyl substituent at the 5th position.
Ketorolac: A pyrrolizine derivative with a benzoyl group at the 5th position .
Uniqueness: 1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
97072-98-5 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
1-(1-methyl-6,7-dihydro-5H-pyrrolizin-3-yl)propan-1-one |
InChI |
InChI=1S/C11H15NO/c1-3-11(13)10-7-8(2)9-5-4-6-12(9)10/h7H,3-6H2,1-2H3 |
Clave InChI |
COEUIAKZDWIIQD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=C2N1CCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


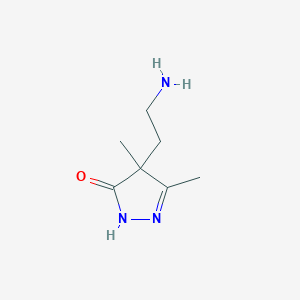
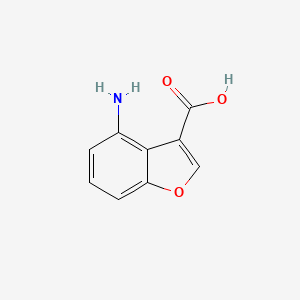
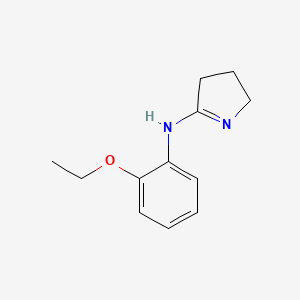
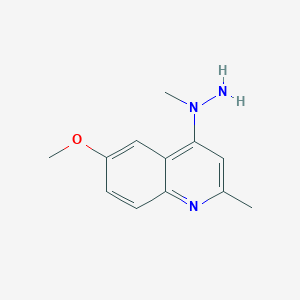

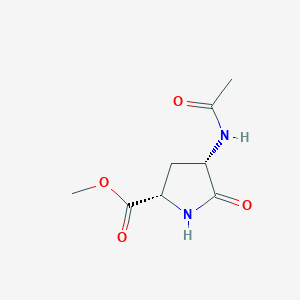

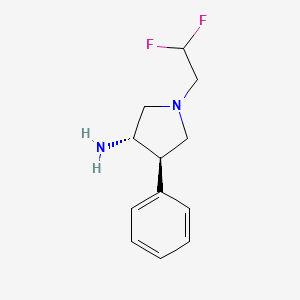
![3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12876067.png)
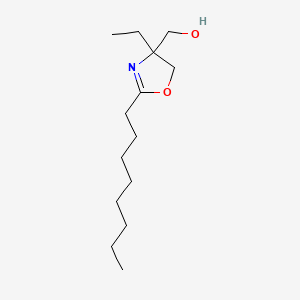
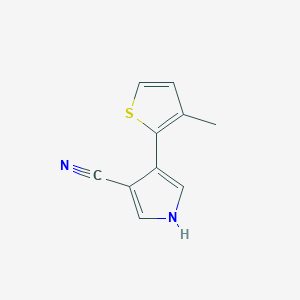

![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12876112.png)

